4-(2,5-dihydro-1H-pyrrol-1-yl)pipéridine

Vue d'ensemble

Description

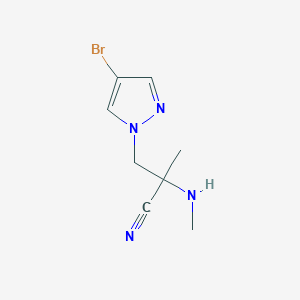

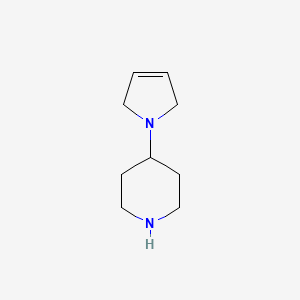

4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine is a useful research compound. Its molecular formula is C9H16N2 and its molecular weight is 152.24 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Voici une analyse complète des applications de recherche scientifique de la « 4-(2,5-dihydro-1H-pyrrol-1-yl)pipéridine », en mettant l’accent sur les applications uniques :

Applications antihypertensives

Ce composé a été étudié pour son interaction avec des récepteurs imidazoliniques spécifiques, qui sont connus pour avoir une multiplicité de fonctions biologiques, notamment en agissant comme agents antihypertenseurs .

Potentiel anticancéreux

Il inhibe le PDGFR, le FGFR et le VEGFR, qui sont connus pour favoriser la prolifération, la migration et la transformation des fibroblastes. Cette inhibition est à la base de son utilisation dans des thérapies anticancéreuses innovantes telles que la fibrose pulmonaire idiopathique (FPI) .

Activité antimicrobienne

La structure du composé lui permet d’être utilisé dans la synthèse d’autres composés ayant des propriétés antimicrobiennes .

Formation de complexe organoétain(IV)

La this compound peut former des complexes avec l’organoétain(IV), qui ont été synthétisés et caractérisés par analyse élémentaire et études spectrales .

Thérapeutique antituberculeuse

Un dérivé de ce composé a été développé comme agent thérapeutique antituberculeux et s’est montré prometteur pour stimuler la production d’anticorps dans les cultures cellulaires .

Mécanisme D'action

Target of Action

Similar compounds, such as derivatives of 1h-pyrrole-2,5-diones, have been found to exhibit selective inhibitory activity against various proteins . These include the membrane enzyme cyclooxygenase, which is produced during the biosynthesis of prostaglandin , and enzyme kinase, which plays a vital role in the intracellular signaling mechanism of all living organisms .

Mode of Action

It is known that similar compounds can easily take up a variety of nucleophilic and electrophilic reagents, enter cycloaddition reactions, and also undergo facile polymerization and copolymerization with various unsaturated compounds .

Biochemical Pathways

Similar compounds have been found to inhibit the biosynthesis of prostaglandin and affect the intracellular signaling mechanism of all living organisms .

Result of Action

Similar compounds have been found to exhibit diverse biological activities . These include anticandidiasis and antituberculosis properties , as well as potential use in the therapy of brain tumors and liver and skin cancer .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(2,5-dihydro-1H-pyrrol-1-yl)piperidine. For instance, the compound needs to be stored under refrigeration . Additionally, the compound’s dust may irritate the eyes and respiratory tract, so appropriate protective equipment, such as protective glasses and masks, should be worn when handling the compound . It should also be kept away from oxidizing agents to prevent fires and explosions .

Propriétés

IUPAC Name |

4-(2,5-dihydropyrrol-1-yl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2/c1-2-8-11(7-1)9-3-5-10-6-4-9/h1-2,9-10H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDTWAMFTGWSKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC=CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-1-[4-(2-hydroxyethyl)phenyl]urea](/img/structure/B1526097.png)

![{6-bromo-1H-imidazo[4,5-b]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B1526099.png)

![1-[2-(2-Bromophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1526104.png)

amine](/img/structure/B1526112.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2,2,2-trifluoroethan-1-one](/img/structure/B1526114.png)